molecular formula C17H24N2O B8681185 N-[(4-Cyanophenyl)methyl]nonanamide CAS No. 112916-42-4

N-[(4-Cyanophenyl)methyl]nonanamide

Cat. No.: B8681185
CAS No.: 112916-42-4
M. Wt: 272.4 g/mol
InChI Key: WGCAMXQHYOEAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Cyanophenyl)methyl]nonanamide is a synthetic nonanamide derivative characterized by a benzyl group substituted with a cyano (-CN) moiety at the para position. Its structure comprises a nine-carbon aliphatic chain (nonanamide) linked via an amide bond to a 4-cyanobenzyl group. The 4-cyano substitution distinguishes it from other nonanamide derivatives, likely influencing its physicochemical properties and biological activity.

Properties

CAS No.

112916-42-4

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

N-[(4-cyanophenyl)methyl]nonanamide

InChI

InChI=1S/C17H24N2O/c1-2-3-4-5-6-7-8-17(20)19-14-16-11-9-15(13-18)10-12-16/h9-12H,2-8,14H2,1H3,(H,19,20)

InChI Key

WGCAMXQHYOEAOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Nonanamide derivatives vary primarily in the substituents on their benzyl groups, which dictate their interactions with biological targets such as TRPV1. Below is a systematic comparison:

Substituent Effects on TRPV1 Binding and Potency

Evidence from SAR (Structure-Activity Relationship) studies reveals that electron-donating groups (e.g., -OH, -OMe) enhance TRPV1 activation, while electron-withdrawing groups (e.g., -CF₃, -CN) reduce potency . For example:

  • Nonivamide (4-hydroxy-3-methoxy substitution): Exhibits high TRPV1 affinity (IC₅₀ = 45 μM) due to hydrogen bonding between its 4-OH and Trp549 residues in TRPV1 .
  • N-(4-Hydroxybenzyl)nonanamide: Moderate potency (IC₅₀ = 62 μM), as the absence of a 3-methoxy group reduces hydrophobic interactions in the TRPV1 binding pocket .
  • N-(4-Trifluoromethylbenzyl)nonanamide: Low potency (IC₅₀ = 200 μM), attributed to the electron-withdrawing -CF₃ group disrupting hydrogen bonding .

N-[(4-Cyanophenyl)methyl]nonanamide is expected to exhibit even lower TRPV1 activity than -CF₃ analogs due to the stronger electron-withdrawing nature of -CN, which may hinder both hydrogen bonding and hydrophobic stabilization.

Table 1: TRPV1 Activity of Nonanamide Derivatives
Compound Substituent(s) IC₅₀ (μM) Key Interactions with TRPV1
Nonivamide 4-OH, 3-OMe 45 H-bond (4-OH–Trp549), hydrophobic (3-OMe)
N-(4-Hydroxybenzyl)nonanamide 4-OH 62 Weak H-bond (4-OH–Trp549)
N-(3-Methoxybenzyl)nonanamide 3-OMe 73 Hydrophobic stabilization only
N-(4-Trifluoromethylbenzyl)nonanamide 4-CF₃ 200 Minimal interaction due to -CF₃
This compound 4-CN Predicted >200 Likely no H-bonding; steric hindrance

Cytotoxicity Profiles

Substituents also influence cellular toxicity. For instance:

  • Nonivamide: High cytotoxicity (LC₅₀ = 115 μM in BEAS-2B cells) due to TRPV1-dependent Ca²⁺ influx and oxidative stress .
  • N-(3,4-Dihydroxybenzyl)nonanamide: Extreme toxicity (LC₅₀ = 16 μM) linked to metabolic activation by CYP450 enzymes .
  • N-Benzylnonanamide: Low toxicity (LC₅₀ >250 μM) due to poor TRPV1 activation .

The 4-cyano analog’s cytotoxicity is anticipated to align with low-toxicity derivatives like N-benzylnonanamide, as the -CN group likely reduces TRPV1-mediated signaling. However, off-target effects (e.g., metabolic conversion to reactive intermediates) remain unexplored.

Table 2: Cytotoxicity of Nonanamide Derivatives in Lung Cells
Compound LC₅₀ (μM) in BEAS-2B Cells TRPV1 Dependency
Nonivamide 115 High
N-(3,4-Dihydroxybenzyl)nonanamide 16 Moderate
N-Benzylnonanamide >250 Low
This compound Predicted >200 Likely Low

Metabolic Stability and Detoxification

Metabolism by cytochrome P450 enzymes (e.g., CYP1A2, CYP2C19) significantly impacts the toxicity of nonanamide derivatives. For example:

  • N-(3,4-Dihydroxybenzyl)nonanamide: Rapidly metabolized to electrophilic quinones, exacerbating oxidative stress .
  • N-(4-Hydroxybenzyl)nonanamide: Resistance to CYP450-mediated activation, resulting in lower toxicity .

However, the cyano group itself could hydrolyze to form toxic intermediates (e.g., cyanide), though this remains speculative without direct evidence.

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